molecular formula C18H19N5O B5647822 1-methyl-6-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-1H-indole

1-methyl-6-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-1H-indole

Cat. No. B5647822
M. Wt: 321.4 g/mol
InChI Key: DKIPPYWIIVBELP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives often involves the use of piperazine and pyrazine as key building blocks. For instance, piperazine-2,5-dione has been utilized to prepare arylmethylenepiperazine-2,5-diones, which are subsequently cyclized to pyrazino[1,2-a]indoles using copper bronze. This method showcases the versatility of piperazine derivatives in constructing indole frameworks through strategic cyclization and substitution reactions (Akeng’a & Read, 2005).

Molecular Structure Analysis

The molecular structure of indole derivatives, including 1-methyl-6-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-1H-indole, can be characterized by various spectroscopic methods. X-ray structure analysis is a pivotal technique for determining the configuration and stereochemistry of these molecules. For example, methylation of certain indole derivatives leads to complex structural rearrangements, highlighting the intricate nature of indole chemistry (Rihs, Fuhrer, & Marxer, 1981).

Chemical Reactions and Properties

Indole derivatives undergo a variety of chemical reactions, showcasing their rich reactivity. For instance, functionalized indoles can be synthesized through a series of steps involving cyclization and substitution, leading to compounds with potential dopaminergic activity (Pessoa‐Mahana et al., 2011). Additionally, gold-catalyzed cascade cyclization has been employed to construct oxazino[3,2-b]indoles and pyrazino[2,3-b]indoles, demonstrating the versatility of catalysis in indole chemistry (Shen et al., 2015).

properties

IUPAC Name

(1-methylindol-6-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-21-7-4-14-2-3-15(12-16(14)21)18(24)23-10-8-22(9-11-23)17-13-19-5-6-20-17/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIPPYWIIVBELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-6-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-1H-indole

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